Lower Boiling Point vs. 2,6-Dichlorophenylboronic Acid
The target compound exhibits a predicted boiling point of 302.3±52.0 °C, which is approximately 39.5 °C lower than that of its closest non-fluorinated analog, 2,6-dichlorophenylboronic acid (341.8±52.0 °C) . This difference, calculated from comparative chemsrc predictive data, suggests higher intrinsic volatility and potentially different drying or sublimation behavior. This is relevant when selecting a building block for processes where boiling point dictates purification strategy or reactor design.
| Evidence Dimension | Predicted boiling point |
|---|---|
| Target Compound Data | 302.3±52.0 °C |
| Comparator Or Baseline | 2,6-Dichlorophenylboronic acid: 341.8±52.0 °C |
| Quantified Difference | Δ = -39.5 °C |
| Conditions | Predicted values from Chemsrc; baseline uncertainty ±52.0 °C |
Why This Matters
For procurement teams, a ~40 °C lower boiling point directly influences distillation or sublimation protocols and may reduce energy costs or thermal degradation risks during downstream processing.
